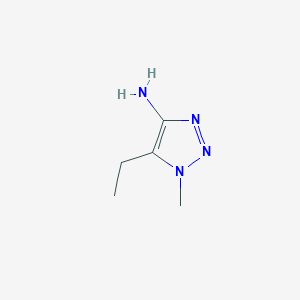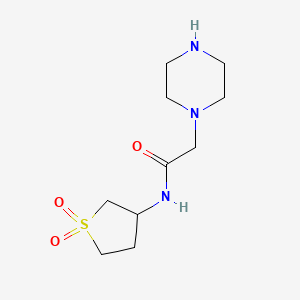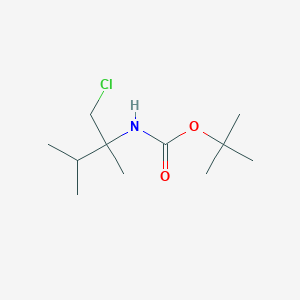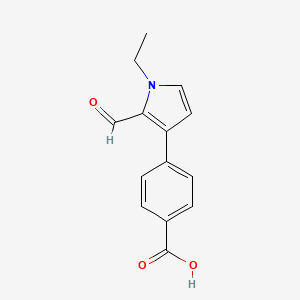
5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine can be achieved through various methods, including “click” chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its high yield and selectivity .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale “click” chemistry reactions due to their efficiency and scalability. The reaction typically requires a copper catalyst, an alkyne, and an azide in an aqueous medium .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-1,2,3-triazole
- 1-Methyl-1H-1,2,3-triazole
- 1-Phenyl-1H-1,2,3-triazole
Uniqueness
5-Ethyl-1-methyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-ethyl-1-methyltriazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-3-4-5(6)7-8-9(4)2/h3,6H2,1-2H3 |
InChI Key |
ZVQZQWIJXSYHKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)


![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)

![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)


![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
